molecular formula C20H24ClN3 B1668978 Cianopramine hydrochloride CAS No. 66834-20-6

Cianopramine hydrochloride

Cat. No. B1668978
CAS RN: 66834-20-6
M. Wt: 341.9 g/mol
InChI Key: NPRZQNXDLYTVRY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Cianopramine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Cianopramine hydrochloride has been used in various scientific research applications, including:

Mechanism of Action

properties

CAS RN

66834-20-6

Molecular Formula

C20H24ClN3

Molecular Weight

341.9 g/mol

IUPAC Name

11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C20H23N3.ClH/c1-22(2)12-5-13-23-19-7-4-3-6-17(19)10-11-18-9-8-16(15-21)14-20(18)23;/h3-4,6-9,14H,5,10-13H2,1-2H3;1H

InChI Key

NPRZQNXDLYTVRY-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N.Cl

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cianopramine hydrochloride;  Cianopramine HCl;  Ro-11-2465 hydrochloride;  Ro 112465 hydrochloride.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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